

E7130 Administration in Murine Models: Application Notes and Protocols

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Compound of Interest

Compound Name: E7130

Cat. No.: B12381793

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Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge *Halichondria okadai*.^{[1][2]} It functions as a potent microtubule dynamics inhibitor, but more uniquely, it also modulates the tumor microenvironment (TME).^{[1][2][3]} Preclinical studies have demonstrated that **E7130** can suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, thereby augmenting the efficacy of other anticancer treatments.^{[1][4][5]} This document provides detailed application notes and protocols for the intravenous administration of **E7130** in mice, based on findings from various preclinical studies.

Mechanism of Action

E7130 exerts its anticancer effects through a dual mechanism:

- **Microtubule Destabilization:** As a microtubule inhibitor, **E7130** disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.^[4]
- **Tumor Microenvironment Modulation:** **E7130** has been shown to reduce the population of α -SMA-positive CAFs within the TME.^{[1][3]} This is achieved by impeding the TGF- β -induced transdifferentiation of myofibroblasts. The underlying mechanism for this effect involves the

disruption of the microtubule network, which is crucial for focal adhesion assembly and the subsequent activation of the PI3K/AKT/mTOR signaling pathway.[3][6] By inhibiting this pathway in fibroblasts, **E7130** reduces their activation and the secretion of extracellular matrix proteins that contribute to a tumor-promoting environment.[3]

Data Summary

The following tables summarize the quantitative data from preclinical studies involving **E7130** administration in mice.

Table 1: In Vitro Efficacy of **E7130**

Cell Line	IC50 (nM)
KPL-4	0.01 - 0.1
OSC-19	0.01 - 0.1
FaDu	0.01 - 0.1
HSC-2	0.01 - 0.1

Data from MedChemExpress. The IC50 range indicates potent anti-proliferative efficacy across various cancer cell lines.

Table 2: In Vivo Effects of **E7130** in Xenograft Mouse Models

Mouse Model	E7130 Dose (intravenous)	Key Findings
FaDu SCCHN xenograft (BALB/c mice)	90 µg/kg	- Reduced LAP-TGFβ1 in CAFs from 164.3 ± 121.0 to 71.6 ± 37.8 (arbitrary units) - Synergistic antitumor activity with cetuximab
H460, MCF-7, and FaDu xenografts	180 µg/kg	- Significantly increased plasma Collagen IV levels - Significantly increased microvessel density (MVD)
Pediatric ETP-ALL PDXs (NSG mice)	0.135 mg/kg	- Delayed tumor progression - Elicited objective responses (1 Complete Response, 3 Maintained Complete Responses out of 5 evaluable PDXs)

Data compiled from various preclinical studies.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: Preparation of E7130 for Intravenous Administration

Materials:

- **E7130** (lyophilized powder)
- Sterile, pyrogen-free vehicle (e.g., saline, 5% dextrose solution, or as specified by the manufacturer)
- Sterile vials
- Sterile syringes and needles (various gauges)
- Vortex mixer

Procedure:

- **Reconstitution:** Allow the lyophilized **E7130** to come to room temperature. Aseptically add the required volume of the sterile vehicle to the vial to achieve the desired stock concentration.
- **Dissolution:** Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.
- **Dilution:** Based on the body weight of the mice and the target dose, calculate the volume of the stock solution needed for each injection. Prepare the final injection solution by diluting the stock solution with the sterile vehicle to a suitable volume for intravenous injection in mice (typically 50-100 μ L).
- **Quality Control:** Visually inspect the final solution for any particulate matter or discoloration before administration.

Protocol 2: Intravenous (Tail Vein) Administration of **E7130** in Mice

Materials:

- Prepared **E7130** injection solution
- Sterile 27-30 gauge needles and 1 mL syringes
- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol or isopropanol wipes
- Gauze pads

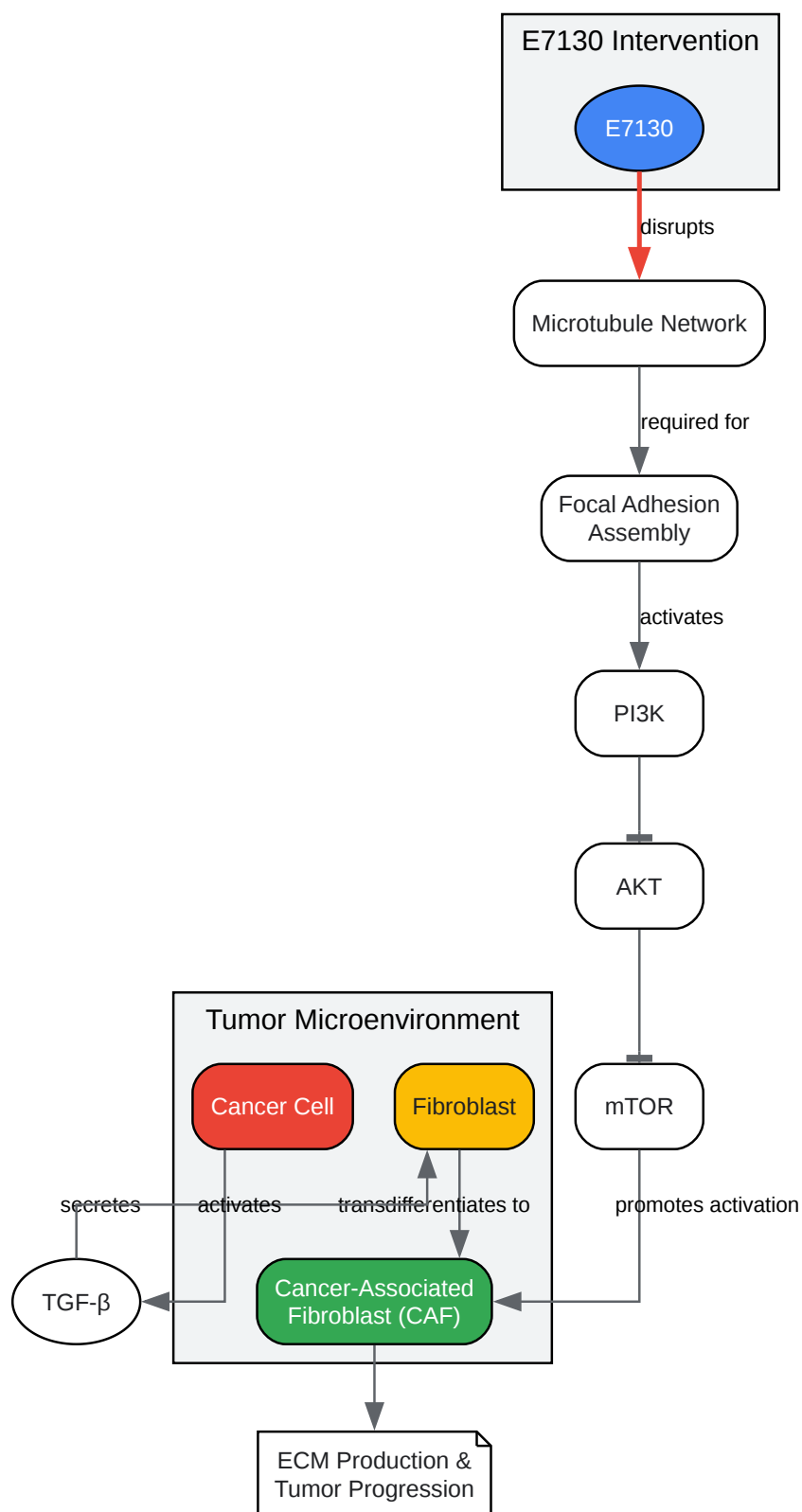
Procedure:

- **Animal Preparation:** Weigh each mouse to accurately calculate the injection volume.

- **Vasodilation:** To facilitate the visualization and cannulation of the lateral tail veins, warm the mouse for 5-10 minutes under a heat lamp or by placing its cage on a warming pad. Ensure the animal is not overheated.
- **Restraint:** Secure the mouse in an appropriately sized restrainer, allowing access to the tail.
- **Vein Identification:** Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the lateral tail veins.
- **Injection:**
 - Load the syringe with the calculated volume of **E7130** solution, ensuring there are no air bubbles.
 - Position the needle, bevel up, parallel to the tail vein.
 - Insert the needle smoothly into the distal third of one of the lateral tail veins. A slight "pop" may be felt as the needle enters the vein.
 - Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not correctly placed. In such a case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal site on the same or opposite vein.
- **Post-Injection Care:** After a successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
- **Monitoring:** Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

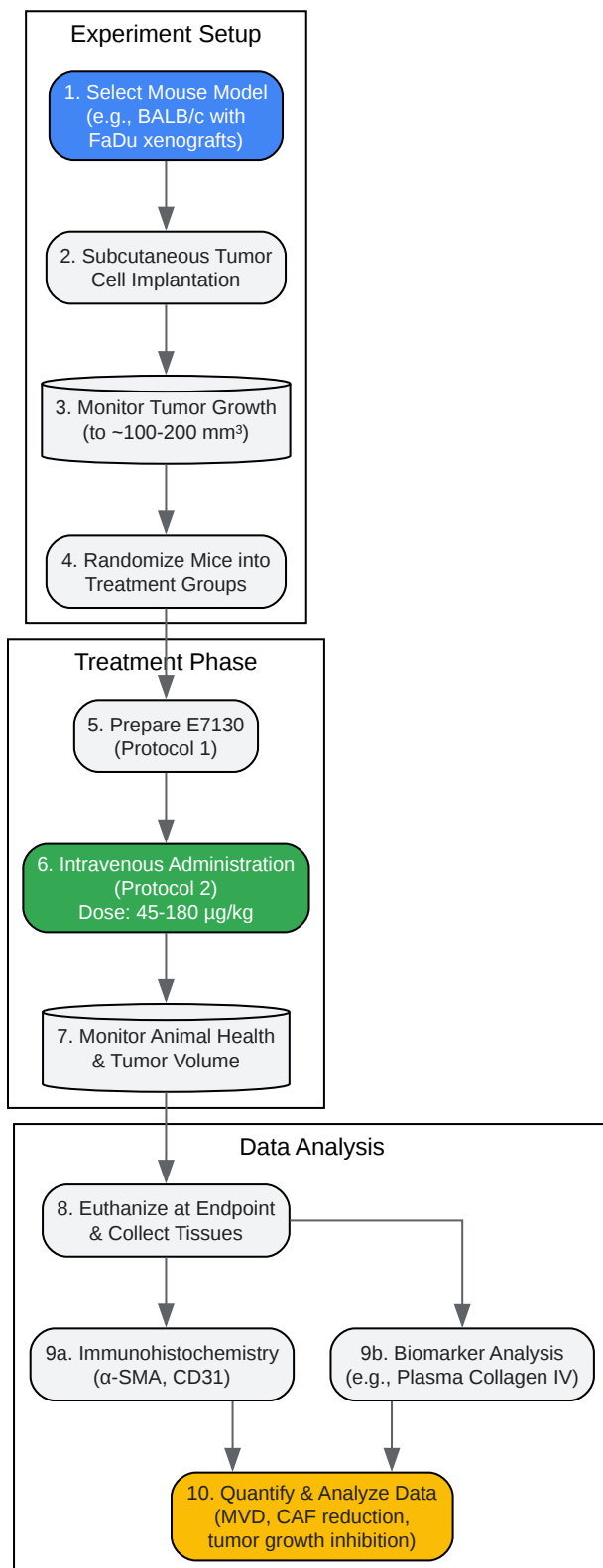
Signaling Pathway



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Caption: **E7130** mechanism in the tumor microenvironment.

Experimental Workflow



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Caption: Workflow for in vivo **E7130** efficacy studies.

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